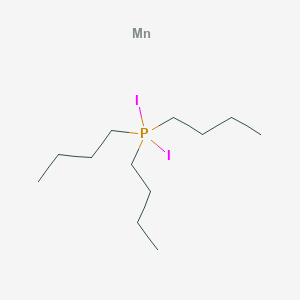
Manganese;tributyl(diiodo)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;tributyl(diiodo)-lambda5-phosphane is a chemical compound with the molecular formula C12H27I2MnP It is a coordination complex where manganese is bonded to tributyl(diiodo)-lambda5-phosphane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese;tributyl(diiodo)-lambda5-phosphane typically involves the reaction of manganese salts with tributylphosphane and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Mn} + \text{P(C}_4\text{H}_9\text{)}_3 + \text{I}_2 \rightarrow \text{Mn(P(C}_4\text{H}_9\text{)}_3\text{I}_2} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Manganese;tributyl(diiodo)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The iodide ligands can be substituted with other ligands such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions may produce manganese;tributyl(dichloro)-lambda5-phosphane or manganese;tributyl(dibromo)-lambda5-phosphane.
Scientific Research Applications
Manganese;tributyl(diiodo)-lambda5-phosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of manganese;tributyl(diiodo)-lambda5-phosphane involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its catalytic activity. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Manganese;tributyl(dichloro)-lambda5-phosphane
- Manganese;tributyl(dibromo)-lambda5-phosphane
- Manganese;tributyl(difluoro)-lambda5-phosphane
Uniqueness
Manganese;tributyl(diiodo)-lambda5-phosphane is unique due to the presence of iodide ligands, which impart distinct chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodide ligands can influence the reactivity, stability, and catalytic activity of the compound, making it suitable for specific applications where other halide ligands may not be as effective.
Properties
CAS No. |
82307-32-2 |
|---|---|
Molecular Formula |
C12H27I2MnP |
Molecular Weight |
511.06 g/mol |
IUPAC Name |
manganese;tributyl(diiodo)-λ5-phosphane |
InChI |
InChI=1S/C12H27I2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI Key |
VLNZPRYVJNMFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(I)I.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















